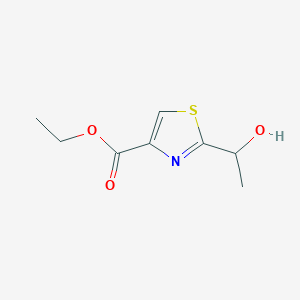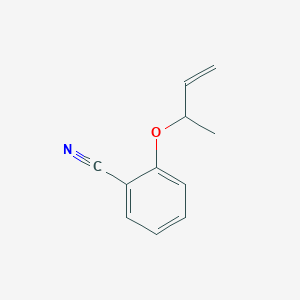
2-(3-Buten-2-yloxy)benzonitrile
Vue d'ensemble
Description
2-(3-Buten-2-yloxy)benzonitrile, also known as BYB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(3-Buten-2-yloxy)benzonitrile has been studied for its potential applications in various fields, including organic light-emitting diodes (OLEDs), organic solar cells, and as a fluorescent probe for biological imaging. In OLEDs and organic solar cells, 2-(3-Buten-2-yloxy)benzonitrile has been found to improve device performance due to its electron-donating and electron-transporting properties. As a fluorescent probe, 2-(3-Buten-2-yloxy)benzonitrile has been used to detect metal ions and monitor biological processes.
Mécanisme D'action
The mechanism of action of 2-(3-Buten-2-yloxy)benzonitrile is not fully understood, but it is thought to interact with the electron transport chain in cells. 2-(3-Buten-2-yloxy)benzonitrile has been found to inhibit the activity of complex I and II in the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation.
Biochemical and physiological effects:
2-(3-Buten-2-yloxy)benzonitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(3-Buten-2-yloxy)benzonitrile can induce apoptosis in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that 2-(3-Buten-2-yloxy)benzonitrile can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Buten-2-yloxy)benzonitrile has several advantages for lab experiments, including its high yield and purity, low toxicity, and ease of synthesis. However, 2-(3-Buten-2-yloxy)benzonitrile is sensitive to air and light, which can affect its stability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for 2-(3-Buten-2-yloxy)benzonitrile research, including exploring its potential as a therapeutic agent for cancer and bacterial infections, optimizing its synthesis for commercial applications, and studying its interactions with other compounds in the electron transport chain. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Propriétés
Numéro CAS |
177780-84-6 |
|---|---|
Nom du produit |
2-(3-Buten-2-yloxy)benzonitrile |
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-but-3-en-2-yloxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h3-7,9H,1H2,2H3 |
Clé InChI |
XDDVLLFHAMKNCO-UHFFFAOYSA-N |
SMILES |
CC(C=C)OC1=CC=CC=C1C#N |
SMILES canonique |
CC(C=C)OC1=CC=CC=C1C#N |
Synonymes |
Benzonitrile, 2-[(1-methyl-2-propenyl)oxy]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

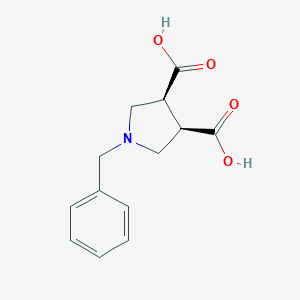
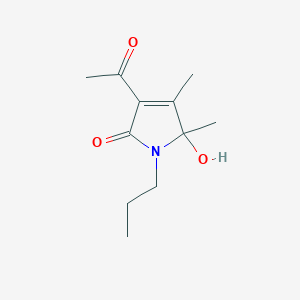
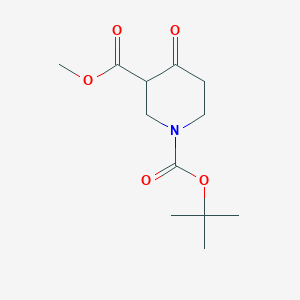


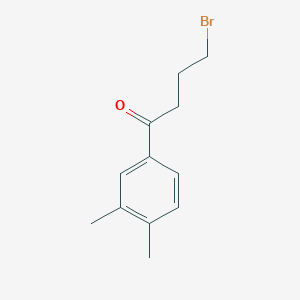
![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)
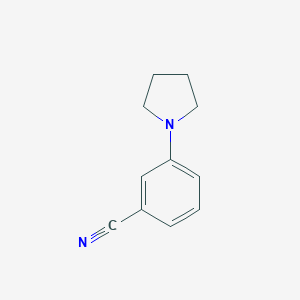
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)

